rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid
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Overview
Description
rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid is a compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group, an amino group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with specific molecular targets makes it useful in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its structure can be modified to create analogs with improved pharmacological properties.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity and function. The pathways involved in its mechanism of action depend on the specific application and target. For example, in drug discovery, the compound may inhibit or activate specific enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid include:
- rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-imidazol-3-yl)propanoic acid
- rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-triazol-3-yl)propanoic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with molecular targets, making it valuable for specific applications .
Properties
Molecular Formula |
C11H17N3O4 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-5-yl)propanoic acid |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)6-7-4-5-12-14-7/h4-5,8H,6H2,1-3H3,(H,12,14)(H,13,17)(H,15,16)/t8-/m0/s1 |
InChI Key |
UMXPSJKQFGBTLO-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=NN1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=NN1)C(=O)O |
Origin of Product |
United States |
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